Product packaging for Galactitol 1-phosphate(Cat. No.:CAS No. 15664-55-8)

Galactitol 1-phosphate

Cat. No.: B1213587
CAS No.: 15664-55-8
M. Wt: 262.15 g/mol
InChI Key: GACTWZZMVMUKNG-DPYQTVNSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Galactitol 1-phosphate is a biochemical compound of interest in metabolic research, particularly in the study of sugar alcohol and galactose metabolism. While the specific properties and applications of this compound are still an area of active investigation, it is recognized in the context of specialized metabolic pathways. Research suggests it may be a substrate for specific enzymes, such as galactitol-1-phosphate 5-dehydrogenase . The study of such compounds is crucial for advancing the understanding of metabolic disorders like galactosemia, a condition characterized by the toxic accumulation of galactose metabolites, including galactitol and galactose-1-phosphate . This product is provided as a high-purity chemical standard to support in-vitro research. It is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O9P B1213587 Galactitol 1-phosphate CAS No. 15664-55-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15664-55-8

Molecular Formula

C6H15O9P

Molecular Weight

262.15 g/mol

IUPAC Name

[(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5+,6-/m1/s1

InChI Key

GACTWZZMVMUKNG-DPYQTVNSSA-N

SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](COP(=O)(O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O

Origin of Product

United States

Galactose 1 Phosphate Metabolism: Biochemical Pathways and Enzymology

The Leloir Pathway: Central Role of Galactose-1-phosphate in Galactose Catabolism

The primary route for galactose utilization in humans and many other organisms is the Leloir pathway. liberty.eduacademicstrive.comtuscany-diet.net This pathway facilitates the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis for energy production or be used in glycogenesis. numberanalytics.commhmedical.com Galactose-1-phosphate is a key intermediate in this metabolic sequence. wikipedia.orgebi.ac.uk The reactions of the Leloir pathway, with the exception of the initial phosphorylation, are reversible, allowing for the interconversion of glucose and galactose based on the cell's metabolic requirements. tuscany-diet.net

The major enzymes involved in the Leloir pathway are:

Galactose Mutarotase (GALM)

Galactokinase (GALK1)

Galactose-1-Phosphate Uridylyltransferase (GALT)

UDP-Galactose 4'-Epimerase (GALE)

The first committed step in the Leloir pathway is the phosphorylation of α-D-galactose to galactose-1-phosphate. academicstrive.comcreative-enzymes.com This irreversible reaction is catalyzed by the enzyme galactokinase (GALK1), which utilizes a molecule of ATP as the phosphate (B84403) donor. creative-enzymes.commicrobenotes.com The structure of human GALK1 has been studied, revealing an ordered kinetic mechanism where ATP binding stabilizes the active site loops, facilitating the binding of galactose. acs.org Mutations in the GALK1 gene can lead to galactokinase deficiency, an inborn error of metabolism. nih.gov

Table 1: Galactokinase (GALK1) Reaction

SubstratesEnzymeProduct
α-D-Galactose, ATPGalactokinase (GALK1)Galactose-1-phosphate, ADP

This table summarizes the enzymatic reaction catalyzed by Galactokinase (GALK1).

Following its synthesis, galactose-1-phosphate is converted to UDP-galactose in a reaction catalyzed by galactose-1-phosphate uridylyltransferase (GALT). liberty.edueyewiki.org This enzyme facilitates the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, resulting in the formation of UDP-galactose and glucose-1-phosphate. academicstrive.comtuscany-diet.netru.nl The reaction mechanism is described as a "ping-pong" or bi-bi molecular reaction. mdpi.comnih.gov In the first step, UDP-glucose binds to the enzyme, and glucose-1-phosphate is released, leaving UMP covalently attached to a histidine residue in the active site. thesgc.org Subsequently, galactose-1-phosphate binds and reacts with the UMP-enzyme intermediate to form UDP-galactose. liberty.edu A deficiency in GALT activity due to mutations in the GALT gene is the cause of classic galactosemia. nih.govnih.gov

Table 2: Galactose-1-phosphate Uridylyltransferase (GALT) Reaction

SubstratesEnzymeProducts
Galactose-1-phosphate, UDP-glucoseGalactose-1-phosphate Uridylyltransferase (GALT)UDP-galactose, Glucose-1-phosphate

This table illustrates the conversion of Galactose-1-phosphate by the GALT enzyme.

Enzymatic Synthesis of Galactose-1-phosphate from Galactose via Galactokinase (GALK1)

Alternative Metabolic Routes and Products in States of Galactose-1-phosphate Accumulation

When the Leloir pathway is impaired due to enzymatic defects, particularly in GALT or GALK1, galactose and its upstream metabolites accumulate. eyewiki.orgmdpi.com This accumulation shunts galactose into alternative metabolic pathways that are normally minor routes of metabolism. researchgate.netru.nl The products of these pathways can be toxic at high concentrations. mdpi.com

In states of galactose excess, the polyol pathway becomes significant. academicstrive.com In this pathway, aldose reductase, an enzyme with broad specificity for monosaccharides, reduces galactose to galactitol (also known as dulcitol). nih.govresearchgate.net This reaction requires NADPH as a cofactor. ru.nlnih.gov Unlike sorbitol, which is formed from glucose in the same pathway and can be further metabolized, galactitol is not a substrate for the subsequent enzyme, sorbitol dehydrogenase. mdpi.comnih.gov As a result, galactitol accumulates in tissues where aldose reductase is present, such as the lens of the eye. eyewiki.orgnih.gov This accumulation is osmotically active and can lead to cellular damage. academicstrive.commdpi.com

Another alternative route for galactose metabolism is its oxidation to galactonate. researchgate.netacademicstrive.com This process is initiated by galactose dehydrogenase, which converts galactose to galactonolactone. mdpi.com The lactone is then hydrolyzed, either spontaneously or enzymatically, to form galactonate. mdpi.comnih.gov Galactonate can be further metabolized through the pentose (B10789219) phosphate pathway or excreted in the urine. academicstrive.commdpi.com Engineered E. coli have been utilized to produce D-galactonate from D-galactose, highlighting the potential for biotechnological applications of this pathway. nih.gov

In the presence of GALT deficiency, the accumulation of galactose-1-phosphate can lead to the involvement of the UDP-glucose/galactose pyrophosphorylase (UGP) pathway. researchgate.netmdpi.com UGP can catalyze the reaction between UTP and galactose-1-phosphate to produce UDP-galactose. sigmaaldrich.com While the activity of UGP towards galactose-1-phosphate is significantly lower than that of GALT, it represents an alternative route for UDP-galactose formation. sigmaaldrich.com The de novo biosynthesis of UDP-glucose, the substrate for GALT, is also dependent on UGP, which converts glucose-1-phosphate and UTP to UDP-glucose. plos.org Therefore, UGP plays a multifaceted role in galactose metabolism, particularly when the primary Leloir pathway is compromised. researchgate.netresearchgate.net

Galactonate Synthesis from Galactose

Enzymatic Regulation and Inter-pathway Interactions Involving Galactitol-1-phosphate

While the direct enzymatic formation of galactitol-1-phosphate from galactitol in humans is not well-documented, its presence and metabolism have been identified in certain microorganisms. In Escherichia coli and Salmonella enterica, a galactitol-specific phosphotransferase system (PTS) is responsible for the uptake and concomitant phosphorylation of galactitol to galactitol-1-phosphate. nih.govuniprot.org This phosphorylated intermediate is then further metabolized. The primary enzyme responsible for its subsequent conversion is Galactitol-1-phosphate 5-dehydrogenase. researchgate.netgenome.jpwikipedia.org

Although direct evidence in human cells is scarce, the accumulation of galactitol, a precursor to galactitol-1-phosphate, is a known consequence of galactosemia. eyewiki.orgwikipedia.orgtaylorandfrancis.com This accumulation, along with elevated galactose-1-phosphate, is implicated in the pathophysiology of the disease. ekb.egnih.govnih.gov Therefore, understanding the potential interactions of galactitol-1-phosphate is crucial for elucidating the complete toxic mechanism in galactosemia.

Direct studies on the inhibitory effects of galactitol-1-phosphate on key enzymes are limited. However, the toxic effects in galactosemia are often attributed to the accumulation of both galactose-1-phosphate and galactitol. ekb.egnih.gov Research indicates that the combination of elevated intracellular galactitol and the ratio of galactose-1-phosphate to phosphoglucomutase activity are significant factors in galactose-related toxicity. nih.gov

Phosphoglucomutase:

Inositol (B14025) Monophosphatase:

The accumulation of galactitol has been linked to reduced myo-inositol transport into cells. researchgate.net This, combined with the known inhibition of inositol monophosphatase by galactose-1-phosphate, leads to a significant depletion of intracellular myo-inositol. researchgate.net A deficiency in myo-inositol can disrupt numerous signaling pathways. While direct inhibition by galactitol-1-phosphate is not confirmed, its structural similarity to these other metabolites suggests it could potentially contribute to the inhibition of inositol monophosphatase.

EnzymeInhibitor(s)Observed Effect
PhosphoglucomutaseGalactose-1-phosphatePotential inhibition contributing to galactose toxicity. nih.govnih.gov
Inositol MonophosphataseGalactose-1-phosphate, Galactitol (indirectly)Inhibition leads to myo-inositol deficiency. researchgate.net

The accumulation of galactose-1-phosphate in galactosemia is known to disrupt the balance of the UDP-hexose pool, which is crucial for proper glycosylation. ekb.egnih.gov This disruption is partly due to the inhibition of UDP-glucose pyrophosphorylase by galactose-1-phosphate, leading to reduced levels of UDP-glucose and UDP-galactose. nih.gov

The metabolism of galactose and its derivatives is interconnected with the pentose phosphate pathway (PPP). In conditions of impaired galactose metabolism, alternative pathways are activated. For instance, galactonate, another metabolite of galactose, can enter the pentose phosphate pathway. mdpi.comfrontiersin.orgnih.gov

The reduction of galactose to galactitol by aldose reductase consumes NADPH. nih.gov NADPH is a critical product of the pentose phosphate pathway and is essential for regenerating the antioxidant glutathione (B108866). Depletion of NADPH due to excessive galactitol production can lead to increased oxidative stress.

While the direct interaction of galactitol-1-phosphate with the pentose phosphate pathway is not established, its formation and subsequent metabolism in organisms like E. coli are linked to NAD+/NADH-dependent reactions, indicating a connection to the cell's redox state, which is maintained by the PPP. nih.govgenome.jp

PathwayInteracting Metabolite(s)Consequence of Interaction
UDP-Hexose SynthesisGalactose-1-phosphateInhibition of UDP-glucose pyrophosphorylase, leading to a depleted UDP-hexose pool and impaired glycosylation. nih.gov
Pentose Phosphate PathwayGalactonate, Galactitol (via NADPH)Galactonate can enter the PPP. Galactitol formation depletes NADPH, increasing oxidative stress. mdpi.comfrontiersin.orgnih.govnih.gov

Pathomechanisms Associated with Aberrant Galactose 1 Phosphate Metabolism

Genetic Basis of Galactose-1-Phosphate Buildup in Galactosemia

Classic galactosemia is an autosomal recessive disorder, meaning an individual must inherit two mutated copies of the GALT gene, one from each parent, to be affected. wadsworth.orgmedlineplus.gov These mutations lead to a significant reduction or complete loss of GALT enzyme activity. medlineplus.gov The GALT enzyme is a critical component of the Leloir pathway, which is responsible for the metabolism of galactose. liberty.edu Specifically, GALT catalyzes the conversion of galactose-1-phosphate and UDP-glucose into glucose-1-phosphate and UDP-galactose. brieflands.compatsnap.com In the absence of functional GALT, galactose-1-phosphate accumulates to toxic levels in various tissues. medlineplus.govnih.gov

Molecular Profile of GALT Gene Mutations and Allelic Variation

The GALT gene, located on chromosome 9p13, is comprised of 11 exons. brieflands.comm-hikari.com To date, over 300 mutations in the GALT gene have been identified, highlighting significant allelic heterogeneity. medlineplus.govfrontiersin.org These mutations include missense, nonsense, and silent mutations. wordpress.com The most prevalent mutation, particularly in European and North American populations, is a missense mutation designated as Q188R, which accounts for 60-70% of mutant alleles. medlineplus.govnih.gov Another common mutation in these populations is K285N. nih.gov In individuals of African descent, the S135L mutation is more frequently observed. m-hikari.comnih.gov The N314D mutation is associated with a milder form of the condition known as Duarte galactosemia. medlineplus.govbrieflands.com

The type and location of the mutation within the GALT gene can significantly impact the resulting enzyme's structure and function. For instance, the Q188R mutation leads to a virtually complete loss of enzyme activity. nih.gov In contrast, the Duarte variant (N314D) results in an enzyme with reduced but not absent activity. medlineplus.gov The extensive genetic heterogeneity contributes to the wide spectrum of clinical severity observed in individuals with galactosemia. nih.gov

Linking Genotype to GALT Enzyme Activity and Clinical Outcomes

A clear correlation exists between an individual's GALT genotype and the residual GALT enzyme activity, which in turn influences the clinical phenotype. nih.govbredagenetics.com Classic galactosemia, characterized by less than 1% of normal GALT activity, is typically associated with severe symptoms. bredagenetics.com In contrast, clinical variant galactosemia exhibits residual enzyme activity between 1% and 10%, and the biochemical variant, Duarte galactosemia, retains more than 15% of normal activity, leading to a milder or even asymptomatic presentation. bredagenetics.com

Individuals homozygous for the Q188R mutation (p.[Gln188Arg]+[p.Gln188Arg]) generally present with classic galactosemia and have a poor long-term prognosis, including a higher incidence of cognitive impairment and premature ovarian insufficiency in females. nih.govacademicstrive.com Conversely, individuals with the S135L mutation, particularly those of African American descent, often have a milder clinical course. nih.govnih.gov Compound heterozygotes, who have two different mutant alleles, can present with a range of phenotypes depending on the specific combination of mutations. nih.gov For instance, individuals with one Q188R allele and another less severe mutation may have a better outcome than those homozygous for Q188R. nih.gov

Even with a lactose-restricted diet, individuals with classic galactosemia maintain elevated levels of galactose-1-phosphate in their red blood cells, typically between 1 and 5 mg/dL. nih.gov This persistent elevation is a key factor in the development of long-term complications.

Table 1: Common GALT Gene Mutations and Associated Phenotypes

MutationCommon PopulationAssociated PhenotypeResidual GALT Activity
Q188REuropean, North AmericanClassic Galactosemia<1%
K285NEuropeanClassic Galactosemia<1%
S135LAfrican AmericanClinical Variant Galactosemia1-10%
N314DAll populationsDuarte (Biochemical Variant) Galactosemia>15%

Cellular and Molecular Effects of High Galactose-1-Phosphate

The accumulation of galactose-1-phosphate triggers a series of detrimental cellular events that contribute to the pathology of galactosemia. nih.gov These consequences are multifaceted and impact cellular energy, signaling, and homeostasis.

The Intracellular Phosphate (B84403) Trapping Hypothesis

One of the proposed mechanisms of galactose-1-phosphate toxicity is the sequestration of inorganic phosphate. nih.govnih.gov The continuous phosphorylation of galactose to galactose-1-phosphate by the enzyme galactokinase consumes inorganic phosphate. nih.gov In the absence of functional GALT to further metabolize galactose-1-phosphate, this process effectively traps phosphate within the cell, leading to its depletion. nih.govresearchgate.net This hypothesis is supported by studies in yeast models of galactosemia, where galactose exposure led to decreased intracellular inorganic phosphate levels. nih.gov

Impaired Cellular Energy and Enzyme Function

The depletion of inorganic phosphate and the accumulation of galactose-1-phosphate can disrupt cellular energy production and inhibit key enzymes. nih.govmdpi.com The synthesis of ATP, the primary energy currency of the cell, requires inorganic phosphate. microbenotes.com Therefore, phosphate sequestration can lead to a decline in ATP levels, compromising numerous energy-dependent cellular processes. researchgate.net

Furthermore, galactose-1-phosphate itself has been shown to be an inhibitor of several important enzymes involved in glucose metabolism, including phosphoglucomutase, glucose-6-phosphate dehydrogenase, and glycogen (B147801) phosphorylase. nih.gov Inhibition of these enzymes can impair glycolysis and glycogenolysis, further exacerbating the cellular energy deficit. nih.govmdpi.com

Disruption of Myo-inositol Balance and Signaling

Elevated levels of galactose-1-phosphate have been implicated in the disruption of myo-inositol homeostasis, a crucial molecule for various cellular functions, including signal transduction. liberty.edufrontiersin.org Myo-inositol is a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key component of cell membranes and a second messenger in numerous signaling pathways. liberty.edu

Galactose-1-phosphate can inhibit the enzyme inositol (B14025) monophosphatase (IMPase), which is responsible for the final step in the de novo synthesis of myo-inositol and for recycling inositol from signaling pathways. frontiersin.orgnih.gov This inhibition leads to a decrease in the intracellular concentration of free myo-inositol. frontiersin.org The accumulation of galactitol, another toxic metabolite in galactosemia, can further reduce myo-inositol levels by interfering with its transport into the cell. frontiersin.org The resulting myo-inositol deficiency can disrupt signaling pathways that are dependent on inositol-containing phospholipids, such as the PI3K/Akt pathway, potentially leading to increased cellular stress and apoptosis. frontiersin.orgresearchgate.net

Induction of Endoplasmic Reticulum (ER) Stress Responses

The accumulation of toxic galactose metabolites, a hallmark of conditions like classic galactosemia, is a significant trigger for endoplasmic reticulum (ER) stress. nih.govmdpi.com Studies using primary fibroblasts from galactosemic patients have shown that a galactose challenge leads to the activation of genes characteristic of the ER stress response. nih.gov A key indicator of this stress is the upregulation of the master regulator, BiP (Binding immunoglobulin Protein), which has been observed to increase at least threefold under such conditions. nih.govnih.gov

One of the proposed mechanisms linking galactose metabolite accumulation to ER stress involves the disruption of calcium homeostasis. nih.govfrontiersin.org Specifically, galactose-1-phosphate has been found to competitively inhibit human inositol monophosphatase (hIMPase1). nih.govnih.gov This inhibition can lead to altered inositol turnover and subsequently, muted Ca2+ mobilization. nih.govnih.gov The resulting imbalance in calcium can contribute to the accumulation of unfolded proteins within the ER, a primary trigger for the unfolded protein response (UPR) and ER stress. nih.govnih.govfrontiersin.org Evidence from both patient-derived fibroblasts and mouse models has confirmed the activation of the UPR and ER stress in classic galactosemia. frontiersin.org

Furthermore, research in yeast models of classic galactosemia has demonstrated that the UPR is activated by galactose and plays a protective role against its cytotoxic effects. nih.gov This activation is dependent on the synthesis of galactose-1-phosphate, suggesting this metabolite is a crucial initiator of the ER stress that triggers the UPR. nih.gov In Schwann cells, galactosemic conditions have been shown to induce ER stress, a response that can be alleviated by aldose reductase inhibitors, indicating a role for the polyol pathway in this process. mdpi.comresearchgate.net The accumulation of unfolded proteins in the ER can lead to altered signaling pathways, such as the downregulation of the PI3K/Akt pathway, which has been implicated in subfertility and cerebellar ataxia in galactosemic mouse models. mdpi.com

Table 1: Key Findings on ER Stress Induction

Model System Key Finding Reference
Primary fibroblasts from galactosemic patients Galactose challenge activates ER stress genes and upregulates BiP. nih.govnih.gov
Primary fibroblasts from galactosemic patients Galactose-1-phosphate competitively inhibits hIMPase1, altering calcium homeostasis. nih.govnih.gov
Yeast models (lithium-treated and gal7Δ mutant) UPR is activated by galactose and is dependent on galactose-1-phosphate synthesis. nih.gov
Galactosemic rat lens epithelial cells Galactosemia induces ER stress, leading to apoptosis. researchgate.net
Schwann cells under galactosemic conditions High galactose induces ER stress, which is reversible with aldose reductase inhibitors. mdpi.com
GalT gene-trapped mice Evidence of UPR and ER stress activation. frontiersin.org

Contribution to Oxidative Stress Mechanisms

The aberrant metabolism of galactose is a significant contributor to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. mdpi.comscielo.br The accumulation of galactose metabolites, particularly galactitol, plays a central role in this process. scielo.brscielo.br The formation of galactitol from galactose is catalyzed by aldose reductase, a reaction that consumes NADPH. frontiersin.org The depletion of NADPH, a crucial cofactor for antioxidant enzymes like glutathione (B108866) reductase, can impair the cellular antioxidant defense system and lead to increased oxidative damage. scielo.brscielo.br

Studies in various models have consistently demonstrated the link between galactose exposure and oxidative stress. In Drosophila melanogaster models of classic galactosemia, galactose exposure leads to oxidative stress, and GALT-null flies exhibit heightened sensitivity to this stress. biologists.com Furthermore, these models show that galactose and the oxidant paraquat (B189505) can synergistically increase oxidative stress. researchgate.net In vitro studies using human fibroblasts have shown that D-galactose can induce the expression of oxidative stress biomarkers and decrease antioxidant defenses. nih.gov Similarly, in rat plasma and erythrocytes, high concentrations of D-galactose increase lipid peroxidation and alter antioxidant defenses. nih.gov

The mechanisms underlying galactose-induced oxidative stress are multifaceted. They include the activation of mitochondrial oxidative metabolism, which generates ROS through the mitochondrial respiratory chain and other enzymes. nih.gov D-galactose exposure can also reduce the efficiency of oxidative phosphorylation, decrease ATP production, and alter respiratory function. nih.gov The accumulation of galactitol itself contributes to osmotic stress, which can further exacerbate cellular damage. academicstrive.comtaylorandfrancis.comresearchgate.net Patients with galactosemia, even those on a restricted diet, have been found to have decreased levels of antioxidants like copper, calcium, manganese, and ß-carotene, suggesting they are at an increased risk of oxidative stress. scialert.net

Table 2: Research Findings on Oxidative Stress Mechanisms

Model/System Finding Implication Reference(s)
Drosophila melanogaster (GALT-null) Galactose exposure induces oxidative stress and heightened sensitivity. Implicates ROS in the acute pathophysiology of classic galactosemia. biologists.comresearchgate.net
Human Fibroblasts (in vitro) D-galactose increases oxidative stress biomarkers and decreases antioxidant defenses. Demonstrates direct cellular oxidative damage from high galactose. nih.gov
Rat Plasma and Erythrocytes High D-galactose increases lipid peroxidation and alters antioxidant defenses. Confirms systemic oxidative stress in response to galactose overload. nih.gov
Galactosemic Patients Decreased blood levels of copper, calcium, manganese, and ß-carotene. Suggests a compromised antioxidant status and increased risk of oxidative stress. scialert.net
General Mechanism Galactitol formation depletes NADPH. Impairs the function of NADPH-dependent antioxidant enzymes. scielo.brscielo.br

Impaired Glycoconjugate Synthesis and Resultant Glycosylation Abnormalities

Aberrant galactose metabolism profoundly impacts the synthesis of glycoconjugates, leading to significant glycosylation abnormalities. mdpi.comscielo.br Glycosylation is a critical post-translational modification essential for the proper function of many proteins and lipids. nih.gov The pathomechanism involves both a shortage of necessary substrates and the inhibitory effects of accumulated metabolites. nih.gov

A primary issue is the disruption of the UDP-glucose/UDP-galactose ratio. frontiersin.orgnih.gov In classic galactosemia, the deficiency of the GALT enzyme leads to a decreased production of UDP-galactose, a key sugar donor for galactosylation reactions. frontiersin.orgnih.govoup.com This deficiency of UDP-galactose directly hampers the ability of cells to properly glycosylate proteins and lipids. nih.gov

Furthermore, the accumulation of galactose-1-phosphate itself can act as a competitive inhibitor of enzymes involved in glycosylation. scielo.brnih.gov It has been shown to inhibit galactosyltransferases, the enzymes responsible for transferring galactose onto growing glycan chains. scielo.brscielo.broup.com This inhibition further contributes to the defective galactosylation of glycoproteins. oup.com

The consequences of these glycosylation defects are systemic and can be observed in various glycoproteins. For instance, serum transferrin from untreated galactosemic patients shows abnormal glycosylation, with a reduced number of complete disialylated biantennary glycans. oup.com These abnormalities in glycosylation are consistent with a decreased capacity to galactosylate glycoproteins and tend to normalize with a galactose-restricted diet. oup.comnih.gov Classic galactosemia is often considered a secondary disorder of glycosylation, exhibiting features of both congenital disorders of glycosylation (CDG)-I (glycan assembly defects) and CDG-II (glycan processing defects). nih.gov

Table 3: Findings on Impaired Glycoconjugate Synthesis

Finding Mechanism Consequence Reference(s)
Deficiency of UDP-galactose Reduced production due to GALT enzyme deficiency. Insufficient substrate for galactosyltransferases, leading to incomplete glycan chains. frontiersin.orgnih.govnih.govoup.com
Inhibition by Galactose-1-phosphate Competitive inhibition of galactosyltransferase enzymes. Reduced efficiency of galactose transfer to glycoproteins. scielo.brscielo.brnih.govoup.com
Abnormal Glycosylation of Serum Transferrin Decreased number of fully galactosylated and sialylated glycans. Serves as a biomarker for the systemic glycosylation defects in galactosemia. oup.com
Features of CDG-I and CDG-II Both glycan assembly and processing defects are observed. Highlights the complex and multifaceted nature of the glycosylation impairment. nih.gov

Impact on Cell Growth and Viability in In Vitro Model Systems

The accumulation of galactose and its metabolites has a demonstrable negative impact on cell growth and viability in various in vitro model systems. These studies provide crucial insights into the cellular toxicity that underlies the pathology of galactosemia.

In fibroblast cell lines derived from classic galactosemia patients, exposure to galactose leads to significant cellular stress. nih.gov Differential proteomics analyses of these cells under galactose stress have revealed changes in the abundance of numerous proteins, including a strong increase in the ER stress marker GRP78 and calreticulin, which is involved in N-glycoprotein quality control. nih.gov This indicates that the cells are undergoing significant stress related to protein folding and modification.

Studies using yeast as a model system for galactosemia have also shown that the accumulation of galactose-1-phosphate inhibits cell growth. nih.gov In these models, even in the presence of a preferred carbon source like glucose, the presence of galactose leads to growth inhibition. nih.gov Interestingly, while growth is halted, cell viability can remain relatively high for a period, suggesting a cytostatic rather than immediately cytotoxic effect in some contexts. nih.gov However, prolonged exposure or higher concentrations of galactose metabolites can lead to decreased viability. For instance, in Saccharomyces cerevisiae, galactose-related toxicity leading to decreased growth rates is linked to a combination of elevated intracellular galactitol concentration and the ratio of galactose-1-phosphate to phosphoglucomutase activity. nih.gov

In more specific cell types, the effects can be more pronounced. For example, in lens epithelial cells from galactose-fed rats, massive cell death is observed, particularly in the equatorial region where mitotic activity is high. researchgate.net This demonstrates a direct link between galactosemic conditions and apoptosis in a cell type relevant to cataract formation, a known complication of galactosemia. researchgate.net Furthermore, in vitro studies on mouse oocytes have shown that exposure to D-galactose and its metabolites can induce apoptosis and DNA damage in granulosa cells, potentially contributing to the ovarian dysfunction seen in classic galactosemia. researchgate.net

Table 4: Impact of Galactose Metabolites on Cell Growth and Viability in Vitro

Cell Model Effect of Galactose/Metabolite Exposure Key Finding Reference(s)
Human Fibroblasts (GALT-deficient) Increased ER stress markers (GRP78, calreticulin). Demonstrates significant cellular stress and protein quality control issues. nih.gov
Yeast (Saccharomyces cerevisiae) Growth inhibition due to galactose-1-phosphate accumulation. Highlights the direct inhibitory effect of the metabolite on cell proliferation. nih.gov
Yeast (Saccharomyces cerevisiae) Decreased growth rates linked to galactitol and the Gal-1-P/phosphoglucomutase ratio. Shows a multifactorial toxicity involving different metabolites and enzyme inhibition. nih.gov
Rat Lens Epithelial Cells Massive cell death (apoptosis), especially in mitotic zones. Provides a cellular basis for cataract formation in galactosemia. researchgate.net
Mouse Oocytes and Granulosa Cells Induction of apoptosis and DNA damage in granulosa cells. Suggests a mechanism for the premature ovarian insufficiency seen in galactosemia. researchgate.net

Research Methodologies and Translational Models for Galactose 1 Phosphate Studies

In Vitro Experimental Systems for Biochemical Characterization

In vitro systems are crucial for dissecting the fundamental biochemical processes related to galactose-1-phosphate and the consequences of its accumulation. These controlled laboratory environments allow for detailed analysis of enzymatic reactions and cellular responses.

Understanding the kinetics of enzymes involved in galactose metabolism is fundamental to deciphering the pathology of disorders like classic galactosemia. Enzyme kinetic studies measure the rate of reactions catalyzed by enzymes such as galactose-1-phosphate uridylyltransferase (GALT) and galactokinase 1 (GALK1). mdpi.comacs.org These assays are critical for determining key parameters like the Michaelis constant (KM), which indicates the substrate concentration at which the reaction rate is half of its maximum, and the maximum reaction rate (Vmax). For instance, kinetic studies of recombinant human GALT have been performed using coupled enzyme methodology to determine these constants. mdpi.com

Inhibition assays are a vital subset of enzyme kinetics used to identify and characterize molecules that can block or reduce enzyme activity. asm.orgcore.ac.uk These assays are instrumental in the search for potential therapeutic agents. acs.org For example, researchers have used these methods to demonstrate that 2-fluorinated galactose-1-phosphate can competitively inhibit recombinant human GALT. mdpi.com Similarly, high-throughput screening assays have been developed to identify inhibitors of GALK1, a potential therapeutic target for reducing the production of galactose-1-phosphate. nih.gov These assays often measure the consumption of a substrate, like ATP, to infer enzyme activity, and a luminescent signal can be used to quantify the reaction's progress. nih.gov The data from these assays can be fitted to various enzyme kinetics-inhibition models to understand the mechanism of inhibition. acs.org

Table 1: Examples of Enzyme Kinetic and Inhibition Studies

Enzyme Study Type Key Findings Reference
Galactose-1-phosphate uridylyltransferase (GALT) Inhibition Assay 2-fluorinated galactose-1-phosphate acts as a competitive inhibitor. mdpi.com
Galactokinase 1 (GALK1) High-Throughput Screening for Inhibitors Identification of potential therapeutic inhibitors by measuring ATP consumption. nih.gov
Galactokinase 1 (GALK1) Inhibition Kinetics Characterization of noncompetitive inhibitors using various kinetic models. acs.org

Human cell culture models, particularly those derived from patients, provide a more physiologically relevant system to study the cellular consequences of metabolic defects. Fibroblasts, which are a type of connective tissue cell, can be obtained from skin biopsies of patients with galactosemia and grown in the laboratory. mdpi.comresearchgate.net These patient-derived cells inherently carry the genetic mutations causing GALT deficiency and exhibit the resultant biochemical abnormalities, such as the accumulation of galactose-1-phosphate when exposed to galactose. mdpi.comresearchgate.net

These cell models are invaluable for investigating the downstream effects of galactose-1-phosphate accumulation and for testing potential therapeutic interventions. For example, studies using patient fibroblasts have shown that the accumulation of galactose-1-phosphate can be reduced by certain compounds, suggesting an improvement in galactose metabolism. mdpi.com Furthermore, these models allow for detailed analysis of cellular pathways affected by the metabolic block, such as protein folding, quality control, and glycosylation. mdpi.com Researchers can manipulate the culture conditions, such as the glucose and galactose concentrations in the media, to mimic different metabolic states and study the cellular responses. researchgate.netnih.gov

Enzyme Kinetics and Inhibition Assays

Advanced Analytical Techniques for Galactose-1-phosphate Quantification in Research Settings

The precise and reliable quantification of galactose-1-phosphate (Gal-1-P) is paramount in research settings to understand the pathophysiology of galactosemia, monitor metabolic control, and discover potential biomarkers. Historically, quantification methods relied on enzymatic assays coupled with spectrophotometric detection of NADH. ggc.org While foundational, these methods can be laborious and may lack the sensitivity and specificity of modern analytical techniques. researchgate.netlidsen.com Consequently, mass spectrometry-based approaches have become the gold standard, offering superior accuracy, precision, and the ability to measure a wider range of concentrations. lidsen.comoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone in the advanced analysis of Gal-1-P, particularly in red blood cells (erythrocytes) and other tissues. researchgate.net This technique offers high sensitivity and accuracy, making it a significant improvement over traditional enzymatic assays. lidsen.com

A common approach involves an isotope-dilution method. oup.com In this process, a stable isotope-labeled internal standard, such as α-D-[2-¹³C]Gal-1-P, is added to the sample. oup.com The Gal-1-P and the internal standard are then chemically modified through derivatization, typically by creating trimethylsilyl (B98337) (TMS) derivatives, to make them volatile for gas chromatography. researchgate.netoup.com The GC separates the derivatized compounds, which are then ionized and detected by the mass spectrometer. By comparing the signal of the naturally occurring Gal-1-P to the known concentration of the added internal standard, a precise quantification can be achieved. oup.com This method is robust, precise, and can be automated for high-throughput analysis of multiple samples. oup.com

Research findings have demonstrated the utility of GC-MS in various cohorts:

In healthy individuals, erythrocyte Gal-1-P levels are typically very low, ranging from non-detectable to 9.2 µmol/L. oup.com

For galactosemic patients adhering to a diet, values are higher, for instance, in one study ranging from 10.9–45 mg/L of packed erythrocytes. oup.com

Newly diagnosed, untreated patients show markedly elevated levels, with values reported at 166 and 373 mg/L. oup.com

Furthermore, a significant advantage of GC-MS methodologies is the capability to simultaneously measure other related metabolites from the same sample preparation. This includes the quantification of galactitol and galactonate, providing a more comprehensive picture of the metabolic disturbances in galactosemia. nih.govresearchgate.net For instance, one study using a devised isotope dilution GC/MS method measured erythrocyte galactitol and galactonate in galactosemic patients and non-galactosemic subjects, highlighting the technique's power to augment the monitoring of metabolic status. nih.gov

Interactive Data Table: Erythrocyte Gal-1-P Concentrations by GC-MS

CohortGal-1-P Concentration RangeUnit
Healthy IndividualsNon-detectable - 9.2µmol/L
Diet-Treated Galactosemia Patients10.9 - 45mg/L
Newly Diagnosed Galactosemia Patients166 and 373mg/L

Note: Data sourced from a study utilizing a GC/MS isotope-dilution method. oup.com

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Approaches

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents another powerful and increasingly utilized technique for the quantification of Gal-1-P and other metabolites relevant to galactosemia. ekb.egrsc.org This method offers high sensitivity, specificity, and rapid analysis times, making it suitable for both research and clinical diagnostic settings. nih.gov

The principle of UPLC-MS/MS involves the separation of compounds in a liquid phase using a chromatography column packed with very small particles, which allows for higher resolution and faster separations than traditional HPLC. The separated compounds are then introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) selects the ion corresponding to Gal-1-P, which is then fragmented. The second mass spectrometer (MS2) detects specific fragment ions, providing a highly selective and sensitive signal for quantification. nih.gov

A key advantage of UPLC-MS/MS is its ability to directly measure the analyte without the need for derivatization, which is often required for GC-MS. ekb.eg This simplifies sample preparation and reduces analysis time. For example, a novel UPLC-MS/MS method was developed to quantify both Gal-1-P and galactitol in red blood cells with a run time of just 3 minutes per sample. ekb.egnih.gov

Studies using UPLC-MS/MS have provided valuable quantitative data:

In healthy controls, RBC Gal-1-P levels were found to be low, ranging from 0.03 to 0.9 mg/dL. ekb.eg

In treated galactosemia patients, RBC Gal-1-P levels were significantly higher, ranging from 0.4 to 8.8 mg/dL. ekb.eg

The same method quantified RBC galactitol, which ranged from 0.01 to 2 µM in healthy subjects and 0.15 to 18 µM in treated patients. ekb.eg

This demonstrates the method's capacity for simultaneous analysis of multiple key biomarkers from a single sample. ekb.eg

Interactive Data Table: RBC Metabolite Concentrations by UPLC-MS/MS

AnalyteHealthy Control RangeTreated Galactosemia Patient RangeUnit
Galactose-1-phosphate (Gal-1-P)0.03 - 0.90.4 - 8.8mg/dL
Galactitol0.01 - 20.15 - 18µM

Note: Data sourced from a study utilizing a novel UPLC-MS/MS method. ekb.eg

Role in Monitoring Metabolic Status and Biomarker Discovery in Research Cohorts

The application of advanced analytical techniques like GC-MS and UPLC-MS/MS is crucial for monitoring the metabolic status of individuals in research cohorts and for the discovery of new biomarkers. rsc.org While erythrocyte Gal-1-P is a primary biomarker used to monitor dietary compliance in galactosemia, its concentration reflects recent galactose intake and may not reliably predict long-term clinical outcomes. clinlabint.comoslo-universitetssykehus.no

Therefore, research has focused on the simultaneous measurement of multiple metabolites to gain a more holistic understanding of the patient's metabolic state. The ability of GC-MS and UPLC-MS/MS to quantify not only Gal-1-P but also galactitol and galactonate from the same red blood cell sample is a significant advancement. nih.govekb.eg This multi-analyte approach allows researchers to investigate the complex interplay between different metabolic pathways affected by galactosemia. nih.gov

For example, studies have shown that in galactosemic patients, the level of RBC galactitol can be higher than galactonate, a pattern that is reversed in non-galactosemic individuals. nih.gov Furthermore, research using UPLC-MS/MS found a significant correlation between RBC galactitol and markers of liver function, such as albumin and ALT, suggesting its potential as a biomarker for assessing liver health in these patients. ekb.eg

These advanced techniques also play a role in characterizing different genotypes of galactosemia. For instance, they have been used to study metabolite levels in individuals with the Duarte (DG) genotype, showing that while on a regular diet, they have increased concentrations of metabolites like RBC galactitol and galactonate, even if their Gal-1-P levels are within the reference range. nih.gov This detailed biochemical phenotyping, enabled by sensitive and specific analytical methods, is essential for research into genotype-phenotype correlations and for understanding the long-term clinical significance of these metabolic disturbances. nih.govekb.eg

Emerging Therapeutic and Intervention Strategies Targeting Galactose 1 Phosphate Pathology: Foundational Research and Concepts

Enzyme Replacement and Gene Therapy Approaches for GALT Deficiency

A primary strategy for treating classic galactosemia is to restore the deficient GALT enzyme activity. mdpi.comnih.gov This can be approached through enzyme replacement therapy (ERT) or by correcting the underlying genetic defect with gene therapy. nih.govmdpi.com The goal of these approaches is to provide a functional GALT enzyme, thereby enabling the proper metabolism of galactose and preventing the accumulation of toxic byproducts. patsnap.com Restoring even 10-15% of normal GALT activity is thought to be sufficient to prevent the clinical manifestations of the disease. nih.gov

Preclinical Gene Therapy Development and Efficacy Studies

Gene therapy for GALT deficiency has shown considerable promise in preclinical studies. mdpi.com This approach utilizes viral vectors, most commonly adeno-associated viruses (AAV), to deliver a functional copy of the GALT gene to affected cells. jaguargenetherapy.comgalactosemia.org AAV vectors are favored for their low immunogenicity and their ability to exist as episomes within the cell, avoiding integration into the host genome. creative-biolabs.com

Preclinical research using animal models has been crucial in demonstrating the potential of this strategy. In a GALT-null rat model, a single neonatal injection of an AAV9 vector carrying the human GALT gene (AAV9-hGALT) resulted in significant restoration of GALT activity in both the liver and the brain. nih.govnih.govresearchgate.net This led to a dramatic reduction in the levels of galactose, galactitol, and Gal-1-P in blood, liver, and brain tissue, and also minimized the development of cataracts. nih.gov The positive effects of this neonatal gene replacement were observed to persist into early adulthood in the rat model. researchgate.net

Similarly, studies in a mouse model of classic galactosemia using an AAVrh10 vector also demonstrated the long-lasting efficacy of GALT gene transfer. researchgate.netnih.govresearchgate.net Another investigational gene therapy, JAG101, which also uses an AAV9 vector, has shown in preclinical animal models that it can reduce toxic metabolites in the brain and liver while increasing GALT enzyme expression and activity. jaguargenetherapy.com These preclinical successes have paved the way for the continued development of gene therapy as a potential one-time treatment for classic galactosemia. jaguargenetherapy.com

Therapeutic AgentVectorAnimal ModelKey Findings
AAV9.CMV.HA-hGALTAAV9GALT-null ratRestored GALT activity in liver (64-595% of wild-type) and brain (3-42% of wild-type). Significantly lowered galactose, galactitol, and Gal-1-P in blood, liver, and brain. Minimized cataracts. nih.govnih.gov
scAAV9-hGALTAAV9GALT-null ratGALT activity peaked early and then diminished over time, particularly in the liver. Partially rescued pre-pubertal growth delay and cataracts. researchgate.net
JAG101AAV9GALT-null ratDemonstrated dose-dependent increases in GALT expression and enzyme activity in the liver, brain, and skeletal muscle. Led to significant reductions in galactose, galactitol, and Gal-1P in plasma, brain, and liver. jaguargenetherapy.com
AAVrh10-mediated GALT gene transferAAVrh10Mouse modelDemonstrated long-lasting efficacy in restoring GALT activity. researchgate.netnih.govresearchgate.net
LNP-packaged mouse and hGALT mRNALipid NanoparticlesGalt knockout miceResulted in hepatic expression of active, long-lasting GALT enzyme and effectively eliminated galactose-1-phosphate in the liver and other peripheral tissues. mdpi.com

Pharmacological Chaperones for GALT Enzyme Activity Restoration

Pharmacological chaperones represent another therapeutic avenue for classic galactosemia, particularly for patients with missense mutations that lead to misfolded and unstable GALT proteins. nih.govnih.gov These small molecules are designed to bind to the mutated enzyme, stabilizing its structure and promoting proper folding, which can partially restore its catalytic activity. patsnap.comnih.govmdpi.com

The rationale for this approach is strong, given that a large percentage of GALT mutations are missense variants. nih.gov The potential advantages of pharmacological chaperones include their low molecular weight, which may allow them to cross the blood-brain barrier, their oral availability, and lower manufacturing costs. mdpi.com

Research in this area has involved identifying compounds that can selectively bind to and stabilize mutant GALT enzymes. patsnap.com For instance, arginine was investigated as a potential chemical chaperone due to its known anti-aggregation properties. nih.gov While it showed some promise in a bacterial model, a pilot study in patients with the common p.Gln188Arg mutation did not show improvement in GALT stability or activity. mdpi.comnih.gov More recent efforts have employed computational screening and drug repurposing strategies to identify novel pharmacological chaperones. mdpi.com Preliminary in vitro studies have identified compounds that can double the enzymatic activity of a purified mutant GALT enzyme and reduce Gal-1-P accumulation in patient-derived fibroblasts. mdpi.com However, this approach is mutation-specific, which presents a challenge given the wide variety of GALT mutations. mdpi.com

Galactokinase (GALK1) Inhibitors: Strategies for Reducing Galactose-1-phosphate Synthesis

A key strategy to mitigate the pathology of classic galactosemia is to reduce the synthesis of the primary toxic metabolite, Gal-1-P. mdpi.comnih.gov This can be achieved by inhibiting the enzyme galactokinase 1 (GALK1), which catalyzes the first step in galactose metabolism: the phosphorylation of galactose to Gal-1-P. mdpi.comscispace.comacs.org The rationale is supported by the observation that individuals with GALK1 deficiency (Type II galactosemia) generally have a much milder clinical course than those with classic galactosemia. mdpi.comscispace.com

The development of GALK1 inhibitors has been an active area of research. mdpi.com High-throughput screening of chemical libraries has identified several classes of compounds that can inhibit GALK1. mdpi.comscispace.com For example, a phenylsulfonamide series of compounds was shown to lower Gal-1-P levels in primary fibroblasts from galactosemia patients. scispace.commdpi.com

Further research has focused on optimizing the potency and selectivity of these inhibitors. scispace.com Structural biology has played a key role, with the determination of the crystal structure of human GALK1 enabling the rational design of inhibitors. acs.orgthesgc.org This has led to the discovery of both ATP-competitive inhibitors, such as the spiro-benzoxazole series, and non-competitive, allosteric inhibitors. acs.orgthesgc.org The identification of allosteric binding sites offers the potential for developing highly selective inhibitors with fewer off-target effects. acs.orgukri.org While promising in cellular models, the in vivo efficacy of GALK1 inhibitors is still under investigation. mdpi.comukri.org

Inhibitor ClassMechanism of ActionKey Findings in Preclinical Models
PhenylsulfonamidesNot specifiedDemonstrated ability to lower Gal-1-P levels in primary patient fibroblasts. scispace.commdpi.com
Spiro-benzoxazole derivativesATP-competitiveIdentified through high-throughput screening; bind to the active site. scispace.comacs.orgthesgc.org
Dihydropyrimidine inhibitorsNot specifiedA selective inhibitor was identified through previous work. researchgate.net
Allosteric inhibitorsNon-competitive (not with ATP or galactose)Identified through fragment screening; bind to a novel allosteric site, offering potential for high selectivity. acs.orgukri.org

Modulation of Downstream Pathogenic Pathways

In addition to therapies aimed at the core enzymatic defect, researchers are exploring strategies to counteract the downstream consequences of Gal-1-P and galactitol accumulation. These approaches focus on mitigating cellular stress and the effects of toxic metabolite buildup. mdpi.comresearchgate.net

Aldose Reductase Inhibitors: Impact on Galactitol Formation and Osmotic Stress

When galactose accumulates due to GALT deficiency, it is shunted into the polyol pathway and converted to galactitol by the enzyme aldose reductase. nih.govmdpi.com Galactitol is a sugar alcohol that does not easily cross cell membranes and accumulates intracellularly, leading to osmotic stress, cell swelling, and subsequent apoptosis. mdpi.commdpi.com This process is a major contributor to the formation of cataracts in galactosemia. mdpi.commdpi.com

Aldose reductase inhibitors (ARIs) block this pathway, thereby preventing the formation of galactitol. mdpi.commdpi.com In animal models of hypergalactosemia, ARIs have been shown to effectively decrease galactitol levels and prevent cataract formation. mdpi.com By blocking galactitol accumulation, these inhibitors can also prevent the associated increase in osmolarity, unfolded protein response (UPR), and endoplasmic reticulum (ER) stress. mdpi.com The ARI govorestat (AT-007), which can penetrate the central nervous system, is currently being investigated for the treatment of galactosemia. appliedtherapeutics.comappliedtherapeutics.com While ARIs are effective at reducing galactitol, there is a theoretical concern that blocking this pathway could lead to an increase in other metabolites like Gal-1-P and galactonate, the effects of which require further investigation. mdpi.comoup.com

Strategies to Mitigate Endoplasmic Reticulum Stress and Oxidative Stress

The accumulation of galactose metabolites is associated with significant cellular stress, including endoplasmic reticulum (ER) stress and oxidative stress. nih.govresearchgate.net ER stress is triggered by the accumulation of misfolded proteins and can lead to the unfolded protein response (UPR). nih.govbiologists.com While initially a protective response, prolonged ER stress can result in apoptosis. biologists.commdpi.com Oxidative stress, characterized by an excess of reactive oxygen species (ROS), also contributes to cellular damage in galactosemia. taylorandfrancis.comscialert.net

Several strategies are being explored to alleviate these stress pathways. Salubrinal, an inhibitor of eukaryotic initiation factor 2α (eIF2α), has been proposed as a way to upregulate the cellular stress response and alleviate ER stress. mdpi.com Antioxidant supplementation has also been suggested to counteract the increased oxidative stress observed in patients. scialert.net Furthermore, some aldose reductase inhibitors, like epalrestat, have been shown to reduce ER stress and ROS production in Schwann cells under galactosemic conditions, potentially through mechanisms independent of galactitol reduction. nih.gov These findings suggest that targeting these downstream stress pathways could be a valuable complementary therapeutic strategy. nih.gov

Research into Nutritional and Metabolic Co-factor Supplementation (e.g., Myo-inositol)

Foundational research into the pathophysiology of classic galactosemia has illuminated a complex cascade of cellular disturbances initiated by the accumulation of toxic metabolites, primarily galactose-1-phosphate (Gal-1-P). Among the downstream consequences is a significant disruption of inositol (B14025) metabolism, leading to a state of intracellular myo-inositol deficiency. frontiersin.org This has prompted investigations into nutritional and metabolic co-factor supplementation, with a strong focus on myo-inositol, as a potential therapeutic strategy to counteract some of the long-term complications of the disease. researcher.liferesearchgate.net

The rationale for exploring myo-inositol supplementation is rooted in the biochemical mechanisms by which Gal-1-P and another metabolite, galactitol, interfere with myo-inositol availability and function. frontiersin.org Elevated concentrations of Gal-1-P are understood to competitively inhibit the enzyme inositol monophosphatase (IMPase1). frontiersin.orgnih.gov This enzyme is crucial for the dephosphorylation of L-myo-inositol-1-phosphate to generate free myo-inositol, effectively recycling it for cellular use. frontiersin.org By inhibiting IMPase1, Gal-1-P can lead to the sequestration of myo-inositol as inositol monophosphate, thereby depleting the intracellular pool of its free form. frontiersin.orgnih.gov

Furthermore, the accumulation of galactitol, produced from excess galactose via the aldose reductase pathway, contributes to this deficiency through a separate mechanism. frontiersin.orgnih.gov Galactitol induces osmotic stress, which may lead to the reduced transcription of the sodium/myo-inositol cotransporter 1 (SMIT1), a key protein responsible for transporting myo-inositol into cells. frontiersin.orgnih.gov The combined effect of impaired recycling and reduced transport results in a significant intracellular myo-inositol deficit, a phenomenon first reported in the brains of children with classic galactosemia in the 1960s. frontiersin.org

This depletion of myo-inositol has profound cellular consequences. Myo-inositol is a precursor for a variety of essential molecules, including inositides that are fundamental to cellular signaling. nih.gov A deficiency can disrupt calcium homeostasis, induce endoplasmic reticulum (ER) stress, and lead to the downregulation of critical signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival. frontiersin.org These disruptions are linked to apoptosis (programmed cell death) and are considered contributing factors to the neurological and ovarian complications seen in classic galactosemia. frontiersin.orgoup.com

Building on this foundational understanding, preclinical research has utilized animal models, particularly GalT gene-trapped (GalT-KO) mice that phenocopy many of the complications of human classic galactosemia, to test the efficacy of myo-inositol supplementation. mdpi.comnih.gov These studies aim to determine if restoring myo-inositol levels can ameliorate the pathological changes observed in affected tissues.

Research has shown promising results in these mouse models. For instance, myo-inositol supplementation has been observed to have a positive effect on ovarian function. oup.commdpi.com In one study, treated female mutant mice showed a notable increase in the number of primordial follicles in the ovaries compared to their untreated counterparts. mdpi.com Furthermore, investigations into the neurological aspects have demonstrated that long-term myo-inositol supplementation can lead to improvements in motor deficits and anxiety-driven hyperactivity in mutant mice. nih.gov While supplementation increased myo-inositol concentrations in the cerebellum of treated mice, the effect was noted as statistically borderline in a pilot study, suggesting the need for further research. mdpi.com

Some research has also explored myo-inositol in combination with other nutritional supplements, such as purple sweet potato color (PSPC), an antioxidant. oup.com In a GalTKO mouse model, both myo-inositol and PSPC supplementation showed positive effects, with myo-inositol having a more pronounced impact on cerebellar morphology, while PSPC targeted oxidative stress and improved fertility. oup.com

The table below summarizes key findings from preclinical research into myo-inositol supplementation in the context of classic galactosemia.

Study ModelInterventionKey Research Findings
GalT gene-trapped (GalT-KO) Mouse ModelMyo-inositol (MI) supplementation for seven weeksIncreased the average number of primordial follicles per ovary to 2253 in treated mice compared to 1460 in untreated mutant mice (p=0.05). mdpi.com
Did not significantly alter the concentrations of inositol phosphate (B84403) in the cerebellum. mdpi.com
Showed a trend towards increased myo-inositol concentration in the cerebellum of treated mice (p=0.0518). mdpi.com
GalT-KO Mouse ModelLong-term (180 days) oral Myo-inositol (MI) feedingDemonstrated promising improvements in motor deficits and anxiety-driven hyperactivity. nih.gov
GalTKO Mouse ModelSupplementation with Myo-inositol (MI) and Purple Sweet Potato Color (PSPC)MI supplementation showed a greater positive effect on cerebellar morphology. oup.com
Both MI and PSPC supplementation supported ovarian function. oup.com

These foundational studies provide a strong basis for the continued investigation of myo-inositol and other nutritional co-factors as a therapeutic avenue to mitigate the complex pathology stemming from galactose-1-phosphate accumulation. researcher.life

Future Research Directions and Unanswered Questions in Galactose 1 Phosphate Studies

Deeper Elucidation of Direct Toxic Mechanisms of Galactose-1-phosphate at the Molecular Level

A primary unanswered question in galactosemia research is how the accumulation of Gal-1-P exerts its toxic effects at the molecular level. nih.govliberty.edu While Gal-1-P is recognized as a key pathogenic agent, the downstream consequences of its buildup are not fully understood. researchgate.netfrontiersin.org

Several hypotheses have been proposed and are areas of active investigation:

Enzyme Inhibition: A long-standing theory suggests that Gal-1-P competitively inhibits enzymes crucial for glucose metabolism and energy homeostasis, such as phosphoglucomutase (PGM), glycogen (B147801) phosphorylase, and UDP-glucose pyrophosphorylase (UGP). scielo.brfrontiersin.org However, convincing evidence for the in-vivo significance of these inhibitions is still being sought. nih.govfrontiersin.org For instance, one study found that despite very high intracellular Gal-1-P levels, there was no significant inhibition of glycolysis in the cell lines tested. nih.gov Another study on plants showed that Gal-1-P did not inhibit PGM at physiological concentrations. frontiersin.org

Inositol (B14025) Depletion: Gal-1-P has been shown to inhibit inositol monophosphatase (IMPase), an enzyme critical for the recycling of myo-inositol. liberty.edufrontiersin.org Myo-inositol is vital for the synthesis of phosphoinositides, which are key components of cellular signaling pathways. Disruption of this pathway is a plausible mechanism for the neurological complications seen in patients. liberty.edu

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): There is growing evidence that Gal-1-P accumulation induces ER stress, triggering the Unfolded Protein Response (UPR). liberty.edubiologists.com This cellular stress response is activated when misfolded proteins accumulate in the ER. Chronic activation of the UPR can lead to cell dysfunction and apoptosis. Studies in yeast models have shown that the synthesis of Gal-1-P is essential to trigger the UPR. biologists.com Furthermore, downregulation of the PI3K/Akt signaling pathway, a key component in cell growth and survival, has been observed in galactosemia models and may be linked to ER stress. scielo.brmdpi.comoup.com

Aberrant Glycosylation: The accumulation of Gal-1-P and altered levels of UDP-sugars (UDP-galactose and UDP-glucose) are thought to disrupt the synthesis of glycoproteins and glycolipids. scielo.brresearchgate.net These molecules are essential for a vast array of biological functions, and defects in their structure could explain many of the systemic complications of the disease, including effects on hormones and myelin formation. scielo.br

Future research must focus on validating these proposed mechanisms in relevant human cell and advanced animal models. Clarifying the direct molecular targets of Gal-1-P is a critical step toward identifying new therapeutic avenues.

Identification of Novel Therapeutic Targets Beyond the Core Leloir Pathway

Given that dietary restriction is not a complete cure, there is an urgent need for therapies that go beyond managing galactose intake. researchgate.netscielo.br Research is actively exploring several innovative strategies that target different aspects of the disease's pathophysiology. mdpi.comnih.gov

Substrate Reduction Therapy (SRT): This approach aims to limit the production of the toxic Gal-1-P by inhibiting the first enzyme in the Leloir pathway, galactokinase (GALK1). frontiersin.orgmdpi.com Several GALK1 inhibitors have shown the ability to prevent Gal-1-P accumulation in cellular models, but these have yet to be studied in vivo. frontiersin.orgfrontiersin.org Another SRT target is aldose reductase, the enzyme that converts galactose to galactitol, a metabolite implicated in cataract formation and potentially neurological symptoms. nih.govmdpi.com

Restoring GALT Activity: The ultimate goal for many is to restore the function of the deficient GALT enzyme.

Gene Therapy: This involves delivering a functional copy of the GALT gene to affected cells. Preclinical studies using adeno-associated virus (AAV) vectors in mouse and rat models have been promising, showing restoration of GALT activity, reduction of toxic metabolites in the liver and brain, and prevention of cataracts. mdpi.comjaguargenetherapy.com

mRNA Therapy: This approach delivers messenger RNA (mRNA) that encodes for the GALT enzyme, allowing the patient's own cells to produce the functional protein. frontiersin.org

Pharmacological Chaperones (PCs): For patients with specific types of GALT mutations that cause the enzyme to misfold and become unstable, PCs could be a viable option. These small molecules bind to the mutant enzyme, helping it to fold correctly and restoring some of its activity. mdpi.commdpi.com

Targeting Downstream Pathways: Research is also focused on mitigating the cellular damage caused by Gal-1-P. This includes developing compounds that target the ER stress response and the UPR. mdpi.comnih.gov For example, the experimental compound Salubrinal, which alleviates ER stress, showed a protective effect on ovarian follicles and Purkinje cells in the cerebellum in a GALT-null mouse model. mdpi.comnih.gov

A summary of potential therapeutic targets is presented in the table below.

Therapeutic StrategyTarget Enzyme/PathwayMechanism of ActionStatus
Substrate ReductionGalactokinase (GALK1)Inhibits the formation of Galactose-1-phosphate.Preclinical frontiersin.orgfrontiersin.org
Substrate ReductionAldose Reductase (AR)Inhibits the formation of galactitol from galactose.Preclinical nih.govmdpi.com
Enzyme RestorationGALT Gene TherapyDelivers a functional copy of the GALT gene.Preclinical mdpi.comjaguargenetherapy.com
Enzyme RestorationGALT mRNA TherapyProvides mRNA to produce functional GALT enzyme.Preclinical frontiersin.org
Protein StabilizationPharmacological ChaperonesStabilizes misfolded GALT enzyme to restore activity.Investigational mdpi.commdpi.com
Damage MitigationER Stress / UPR PathwaysReduces cellular stress and apoptosis caused by toxic metabolites.Preclinical mdpi.comnih.gov

Advanced Biomarker Discovery for Pathogenesis and Preclinical Therapeutic Efficacy

A major limitation in managing galactosemia and in developing new treatments is the lack of reliable biomarkers that can accurately reflect disease severity and predict the risk of long-term complications. scielo.br

Limitations of Current Biomarkers: The current standard for monitoring patients is the measurement of Gal-1-P in red blood cells. scielo.br However, the correlation between erythrocyte Gal-1-P levels and the severity of long-term outcomes is contradictory and often poor. nih.govscielo.br Similarly, urinary galactitol has limited clinical utility due to high variability. scielo.br

The Need for Better Markers: There is a critical need to discover and validate new biomarkers that can:

Reflect the metabolic state in specific, affected tissues like the brain and ovaries. researchgate.net

Predict the onset and progression of long-term complications.

Serve as reliable endpoints in clinical trials for novel therapies. scielo.br

Emerging Biomarker Candidates: Research is exploring new possibilities, including advanced metabolomics approaches to identify novel compounds that are dysregulated in galactosemia. nih.govfrontiersin.org A recent study identified nearly 3,000 metabolites that were significantly altered in patients, highlighting potential new candidates like ganglioside GT1c and 17-alpha-estradiol-3-glucuronide. nih.gov Other areas of investigation include specific patterns of protein glycosylation (N-glycans), which may serve as more sensitive indicators of metabolic disruption. scielo.br

The discovery of robust biomarkers is essential for personalizing treatment and for accelerating the clinical development of new drugs. frontiersin.org

Integration of Systems Biology and Metabolomics for Holistic Understanding of Galactose-1-phosphate's Role in Health and Disease

To move beyond a single-pathway view of galactosemia, the field is increasingly adopting a systems biology approach. amegroups.org This involves integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of the disease. frontiersin.org

Metabolomics: This powerful tool allows for the simultaneous measurement of hundreds or thousands of small-molecule metabolites in a biological sample, providing a real-time snapshot of the body's metabolic state. frontiersin.orgamegroups.org Untargeted metabolomics studies in galactosemia patients have already begun to reveal widespread metabolic disturbances far beyond the Leloir pathway, identifying novel biomarkers and perturbed pathways. nih.govbohrium.com

Multi-Omics Integration: By combining metabolomic data with genomic information (the patient's specific GALT mutation) and transcriptomic data (which genes are turned on or off), researchers can start to build a holistic picture of how Gal-1-P accumulation disrupts entire cellular networks. frontiersin.org This integrated approach can help explain the high degree of clinical variability among patients, even those with the same genotype, by accounting for the influence of other genetic and environmental factors. scielo.brscielo.br

A systems biology approach is crucial for understanding the full impact of Gal-1-P on cellular function. amegroups.org This holistic view will be instrumental in identifying the most critical nodes in the disease network, which can then be targeted with precision therapies for a more effective, personalized treatment of galactosemia. amegroups.orgfrontiersin.org

Q & A

Q. What methodologies are recommended for quantifying galactitol 1-phosphate in biological samples, and what are their limitations?

this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), leveraging its exact mass (262.0388122 g/mol) for precise identification . Enzymatic assays, such as those involving this compound dehydrogenase, can also be employed to measure activity in tissue homogenates. However, challenges include interference from structurally similar metabolites (e.g., glucose 1-phosphate) and low concentrations in physiological conditions. Validation with isotopic labeling or spike-recovery experiments is critical to ensure accuracy .

Q. How does this compound accumulation contribute to classical galactosemia pathology, and what experimental models are used to study this?

In classical galactosemia, this compound accumulates due to galactose 1-phosphate uridylyltransferase (GALT) deficiency, inhibiting hepatic glycogen metabolism and UDP-sugar-dependent pathways . Researchers use in vitro models (e.g., hepatocyte cell lines treated with galactose) and transgenic mice lacking GALT to study metabolic disruptions. Key assays include measuring UDP-galactose levels via LC-MS and assessing glycogen synthesis rates .

Q. What are the primary metabolic pathways involving this compound, and how can researchers perturb these pathways experimentally?

this compound is produced via NADPH-dependent aldehyde reductase reduction of galactose under high galactose conditions . It enters the polyol pathway, but its accumulation is typically pathological. Researchers can inhibit aldose reductase (e.g., using fidarestat) or overexpress this compound dehydrogenase to modulate flux. Isotopic tracing with 13C^{13}\text{C}-galactose helps track pathway activity in cell cultures .

Advanced Research Questions

Q. How can contradictions in reported roles of this compound in oxidative stress be resolved through experimental design?

Discrepancies arise from differences in model systems (e.g., oocytes vs. hepatocytes) and this compound concentrations. For example, in mouse oocytes, 0.1 mM this compound increases ROS production , while hepatic studies often use lower doses. To resolve contradictions, researchers should:

  • Standardize dose ranges (e.g., 0.05–0.5 mM) across models.
  • Use ROS-specific fluorescent probes (e.g., DCFDA) with simultaneous measurement of antioxidant enzymes (e.g., SOD activity).
  • Compare isogenic cell lines with/without aldose reductase knockouts .

Q. What strategies are effective for engineering microbial pathways to study this compound metabolism?

In E. coli, this compound can be generated via heterologous expression of xylose reductase (XR) and galactitol kinase. For example, E. coli BL21 (DE3) strains engineered with the lac operon and XR convert lactose-derived galactose to galactitol, which is phosphorylated to this compound. Key steps include:

  • Using galactose-restricted media to force reliance on engineered pathways.
  • Monitoring flux via 31P^{31}\text{P}-NMR or enzyme-coupled assays.
  • Validating pathway activity with transcriptomics (e.g., RNA-seq of gal operon mutants) .

Q. How do genetic modifications in microbial systems impact this compound flux, and how can these be quantified?

Gene knockouts (e.g., galK or galE) or overexpression of dehydrogenases (e.g., gutB) alter this compound accumulation. Metabolic flux analysis (MFA) with 13C^{13}\text{C}-labeled galactose quantifies carbon redistribution. For example, C. difficile mutants with downregulated This compound 5-dehydrogenase show reduced this compound catabolism, validated via RNA-seq and enzymatic activity assays .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing this compound from isomers in complex matrices?

  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to separate phosphorylated sugars.
  • Mass spectrometry : Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to differentiate fragment patterns of this compound (m/z 262.04) from glucose 1-phosphate.
  • Enzymatic specificity : Couple assays with this compound dehydrogenase to confirm identity via NADH production .

Q. How should researchers design studies to assess this compound’s role in non-enzymatic glycation?

  • In vitro systems : Incubate this compound with proteins (e.g., albumin) and measure advanced glycation end products (AGEs) via fluorescence (ex 370 nm/em 440 nm).
  • Animal models : Use GALT-deficient mice fed galactose-rich diets, followed by LC-MS/MS quantification of AGEs in tissues.
  • Controls : Include parallel experiments with glucose 1-phosphate to isolate galactitol-specific effects .

Data Analysis and Reporting

Q. How can conflicting data on this compound’s inhibition of glycolytic enzymes be reconciled?

Contradictions may stem from enzyme source (e.g., human vs. bacterial isoforms) or assay conditions (e.g., Mg2+^{2+} dependency of phosphoglucomutase). Recommendations:

  • Replicate assays using purified human enzymes under physiological ion concentrations.
  • Perform kinetic analyses (e.g., KiK_i determination) to compare inhibition potency.
  • Use molecular docking simulations to predict binding interactions .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using the Hill equation to estimate EC50_{50}/IC50_{50}.
  • Multivariate analysis : Apply principal component analysis (PCA) to integrate metabolomics and transcriptomics data.
  • Meta-analysis : Pool data from multiple studies to identify consensus thresholds for toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Galactitol 1-phosphate
Reactant of Route 2
Galactitol 1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.